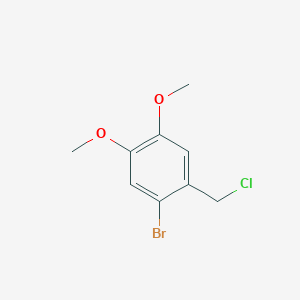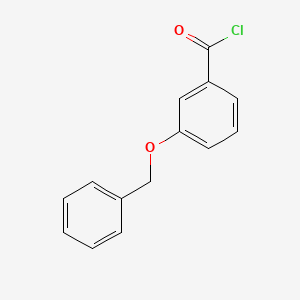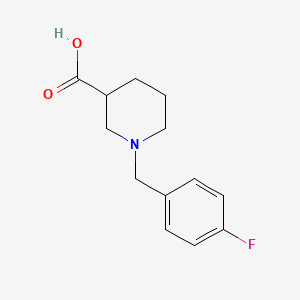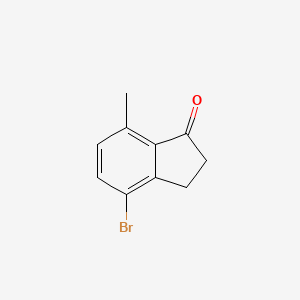
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Overview
Description
The compound 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is a halogenated aromatic compound with bromine and chlorine substituents, as well as methoxy groups on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns have been synthesized and characterized, providing insights into the chemical behavior that could be expected from 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene.
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and 1-bromo-2,4-dinitrobenzene . These processes typically involve the addition of halogenating agents to an aromatic ring, which can be influenced by factors such as temperature, reaction time, and the presence of catalysts or other reagents. The synthesis of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene would likely follow similar principles, with careful control of reaction conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be determined using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the structure of a related compound, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, was elucidated using single-crystal X-ray structure analysis . The orientation of substituents around the benzene ring and their electronic effects are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in a variety of chemical reactions. For example, the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . The presence of halogen substituents can also influence the reactivity of adjacent functional groups, as seen in the electrosynthetic routes explored in the reduction of halogenated nitrobenzenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of substituents on the benzene ring. For example, the presence of electron-donating methoxy groups can affect the electron density of the ring and thus its reactivity towards electrophiles or nucleophiles. The physical properties such as melting point, boiling point, and solubility are also affected by the molecular structure and can be predicted based on the properties of similar compounds .
Scientific Research Applications
Bromination and Synthesis of Sulfur-Functionalized Quinones
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is involved in the bromination of dimethoxybenzene derivatives. A study demonstrated its use in producing various bromination products, including unique bromomethyl-dimethoxybenzene compounds. These compounds were further converted into novel sulfur-containing quinone derivatives, indicating its role in synthesizing sulfur-functionalized organic compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).
Key Intermediate in Synthesis of Phenethylamine Derivatives
This compound is also a crucial intermediate in the synthesis of various phenethylamine derivatives. It serves as a starting material for the synthesis of deuterium-labeled phenethylamine derivatives, which are useful in analytical chemistry, particularly in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).
Role in the Synthesis of Light-Emitting Monomers
Research has utilized this chemical in synthesizing light-emitting monomers. Its derivatives have been synthesized for use in materials science, particularly in the development of organic light-emitting diode (OLED) materials (Kang Shou-xin, 2010).
Intermediate in Organic and Medicinal Chemistry
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene acts as an intermediate in various organic syntheses. It is used in the preparation of compounds with potential therapeutic applications, such as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which are relevant in the treatment of type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPMIJUVCIPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407051 | |
| Record name | 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54370-01-3 | |
| Record name | 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54370-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)
